molecular formula C18H21NO3 B2412367 5-(4-Boc-aminophenyl)-3-methylphenol CAS No. 1261890-14-5

5-(4-Boc-aminophenyl)-3-methylphenol

Cat. No.: B2412367
CAS No.: 1261890-14-5
M. Wt: 299.37
InChI Key: CXIJLFQYWPXMMG-UHFFFAOYSA-N
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Description

5-(4-Boc-aminophenyl)-3-methylphenol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Boc-aminophenyl)-3-methylphenol typically involves the protection of the amino group on 4-aminophenyl with a Boc group, followed by the introduction of a methyl group and a hydroxyl group on the phenyl ring. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Boc-aminophenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-Boc-aminophenyl)-3-methylbenzaldehyde.

    Reduction: Formation of 5-(4-Boc-aminophenyl)-3-methylphenylamine.

    Substitution: Formation of 5-(4-Boc-aminophenyl)-3-methyl-4-bromophenol.

Scientific Research Applications

5-(4-Boc-aminophenyl)-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Boc-aminophenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with active sites on enzymes or binding sites on receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylboronic acid: Similar structure but with a boronic acid group instead of a Boc-protected amino group.

    3-Methyl-4-hydroxyphenylboronic acid: Similar structure but with a boronic acid group and a hydroxyl group on the phenyl ring.

    5-(4-Aminophenyl)-3-methylphenol: Similar structure but without the Boc protection on the amino group.

Uniqueness

5-(4-Boc-aminophenyl)-3-methylphenol is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis and drug development, as it can be selectively modified to introduce various functional groups .

Biological Activity

5-(4-Boc-aminophenyl)-3-methylphenol, with the CAS number 1261890-14-5, is a synthetic organic compound that has garnered attention for its potential biological activities. The presence of the Boc (tert-butoxycarbonyl) group and the phenolic structure suggests that this compound could exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Key Features:

  • Boc Group : Enhances solubility and stability.
  • Phenolic Hydroxyl Group : Imparts potential antioxidant properties.
  • Aromatic Rings : May facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Studies have suggested that phenolic compounds can inhibit cancer cell proliferation. A case study involving structurally related compounds demonstrated that they could induce apoptosis in cancer cells through several mechanisms, including:

  • Inhibition of cell cycle progression .
  • Induction of reactive oxygen species (ROS) leading to oxidative stress.
  • Modulation of signaling pathways involved in cell survival.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Molecules investigated the effects of phenolic compounds on human cancer cell lines. It was found that this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent anticancer activity .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of phenolic compounds found that derivatives similar to this compound showed significant inhibition zones against Candida albicans and Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infections .

The biological activity of this compound is believed to be mediated through:

  • Hydrogen bonding with target biomolecules.
  • Chelation of metal ions , which may enhance its bioactivity.
  • Intercalation into DNA , leading to disruption of replication in cancer cells.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition zone observed
AnticancerBreast cancer cellsIC50 ~ 10 µM
AnticancerColon cancer cellsInduction of apoptosis

Properties

IUPAC Name

tert-butyl N-[4-(3-hydroxy-5-methylphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIJLFQYWPXMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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